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molecular formula C11H9NO B1295529 4-(Pyridin-3-yl)phenol CAS No. 68223-13-2

4-(Pyridin-3-yl)phenol

Cat. No. B1295529
M. Wt: 171.19 g/mol
InChI Key: WQTVIWDQIXIEOD-UHFFFAOYSA-N
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Patent
US04495357

Procedure details

Using the procedure described above, 3-(4'-aminophenyl)pyridine (10.0 g, 0.059 mol) is converted to the phenol. A total of 7.66 g of product is obtained, after chromatography, which is then recrystallized from acetone-hexane to give 6.52 g (65% of theory) of off-white crystals which have as melting point of 202°-203° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.C1([OH:20])C=CC=CC=1>>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([OH:20])=[CH:3][CH:4]=2)[CH:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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